molecular formula C12H16BrNO2S B14906488 3-((2-Bromobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide

3-((2-Bromobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide

Cat. No.: B14906488
M. Wt: 318.23 g/mol
InChI Key: ADTULFZVPOCYRB-UHFFFAOYSA-N
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Description

3-((2-Bromobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide is a chemical compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics . This compound, in particular, features a bromobenzyl group attached to a tetrahydrothiophene ring, which is further substituted with a methylamino group and a sulfone group.

Preparation Methods

The synthesis of 3-((2-Bromobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide can be achieved through several synthetic routes. One common method involves the condensation of 2-bromobenzylamine with tetrahydrothiophene 1,1-dioxide in the presence of a suitable base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

3-((2-Bromobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), bases (e.g., potassium carbonate, sodium hydride), and catalysts (e.g., palladium on carbon for hydrogenation reactions). Major products formed from these reactions include various substituted thiophene derivatives with potential biological activities.

Scientific Research Applications

3-((2-Bromobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((2-Bromobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

3-((2-Bromobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide can be compared with other similar compounds, such as:

    3-((2-Chlorobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide: Similar structure but with a chlorine atom instead of bromine, which may result in different biological activities and reactivity.

    3-((2-Fluorobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide: Contains a fluorine atom, which can influence the compound’s lipophilicity and metabolic stability.

    3-((2-Methylbenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide: Features a methyl group, potentially altering its pharmacokinetic properties and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which can significantly impact its chemical reactivity and biological properties.

Properties

Molecular Formula

C12H16BrNO2S

Molecular Weight

318.23 g/mol

IUPAC Name

N-[(2-bromophenyl)methyl]-N-methyl-1,1-dioxothiolan-3-amine

InChI

InChI=1S/C12H16BrNO2S/c1-14(11-6-7-17(15,16)9-11)8-10-4-2-3-5-12(10)13/h2-5,11H,6-9H2,1H3

InChI Key

ADTULFZVPOCYRB-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1Br)C2CCS(=O)(=O)C2

Origin of Product

United States

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